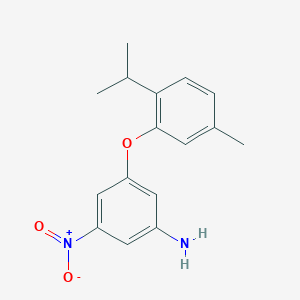![molecular formula C17H18N2O3S B5704887 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)
1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine, also known as FTPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTPP belongs to the class of piperazine derivatives and has been found to exhibit promising biological activities such as anti-inflammatory, analgesic, and antitumor effects.
作用機序
The mechanism of action of 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine is not fully understood. However, studies have suggested that 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine exerts its biological effects by modulating various signaling pathways in cells. For example, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antitumor effects, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been shown to reduce oxidative stress and improve mitochondrial function in cells. Furthermore, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been found to enhance glucose uptake and insulin sensitivity in adipocytes, suggesting its potential use in the treatment of type 2 diabetes.
実験室実験の利点と制限
1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, one of the limitations of 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine is its poor solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine can protect neurons from oxidative stress and improve cognitive function in animal models of these diseases. Additionally, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been found to exhibit antiviral effects, suggesting its potential use in the treatment of viral infections. Further research is needed to explore these potential therapeutic applications of 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine.
合成法
1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine can be synthesized by the reaction of 2-furoyl chloride with 4-(phenylthio)acetyl piperazine in the presence of a base such as triethylamine. The reaction leads to the formation of 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine as a white crystalline solid. The purity of the synthesized compound can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory and analgesic effects. Studies have shown that 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages, leading to reduced inflammation and pain. Additionally, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been found to exhibit antitumor effects by inducing apoptosis in cancer cells.
特性
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-16(13-23-14-5-2-1-3-6-14)18-8-10-19(11-9-18)17(21)15-7-4-12-22-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLXDQIYNZKFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787847 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Furoyl)-4-[(phenylthio)acetyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

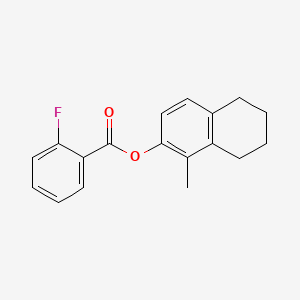
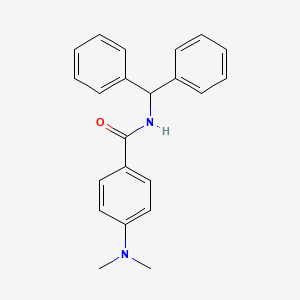
![N-{2-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5704812.png)
![N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5704814.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)
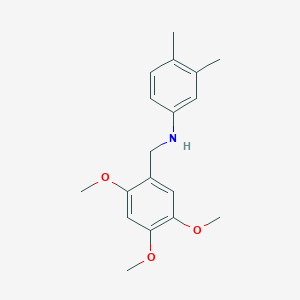
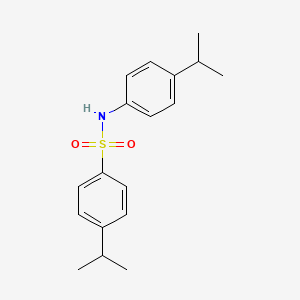



![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)
![N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide](/img/structure/B5704872.png)
![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)
